Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the acetyl, methyl, and phenylthiazolyl groups. Common reagents used in these reactions include acetic anhydride, methyl iodide, and phenylthiazole. The reactions are usually carried out under controlled conditions, such as refluxing in organic solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE
- METHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H20N2O4S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-27-21(26)17-12(2)18(13(3)24)29-20(17)23-16(25)10-15-11-28-19(22-15)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3,(H,23,25) |
InChI Key |
OUVMOXSKECFZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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